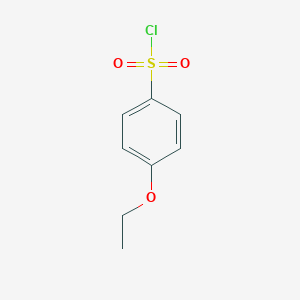

4-Ethoxybenzenesulfonyl chloride

説明

特性

IUPAC Name |

4-ethoxybenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO3S/c1-2-12-7-3-5-8(6-4-7)13(9,10)11/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIWSSFMVSKKXRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40395068 | |

| Record name | 4-ethoxybenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1132-17-8 | |

| Record name | 4-ethoxybenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Ethoxybenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Reaction Mechanism and Procedure

The synthesis begins with the reaction of 4-ethoxybenzene (ethoxybenzene) with sulfuric acid and phosphorus oxychloride (POCl₃). Sulfuric acid acts as both a catalyst and dehydrating agent, facilitating the electrophilic substitution of a sulfonyl group at the para position relative to the ethoxy group. The mechanism proceeds via the formation of a sulfonic acid intermediate, which subsequently reacts with POCl₃ to yield the sulfonyl chloride.

Optimization and By-Product Mitigation

Temperature control is critical to minimizing by-products such as ortho-substituted isomers and sulfones. For example, exceeding 90°C promotes polysubstitution and sulfone formation, reducing para selectivity. The addition of sodium chloride during quenching enhances product isolation by salting out the sulfonyl chloride from aqueous layers.

Purification typically involves recrystallization from toluene or dichloromethane, followed by decolorizing carbon treatment to remove polymeric impurities. Gas chromatography (GC) analysis of the ethylbenzene analog revealed 65.4% para-substituted product alongside 3.4% ortho isomer, underscoring the method’s regioselectivity.

Catalyzed Synthesis Using Sulfuryl Chloride and DMF

Catalytic Role of DMF and Reaction Dynamics

This method employs sulfuryl chloride (SO₂Cl₂) in the presence of DMF and sulfuric acid to directly chlorinate the sulfonic acid intermediate. DMF acts as a Lewis acid catalyst, polarizing the sulfuryl chloride and enhancing electrophilicity at the sulfur center. The reaction proceeds at milder temperatures (25–40°C), significantly reducing energy input compared to traditional methods.

In a typical protocol, ethoxybenzene is added to a pre-mixed solution of SO₂Cl₂, DMF, and sulfuric acid. The mixture is stirred for 4–6 hours, after which the product is isolated via aqueous workup and solvent extraction.

Key Data:

Advantages and Limitations

The DMF-catalyzed method offers faster reaction times and reduced thermal degradation risks. However, the necessity for anhydrous conditions and the handling of corrosive SO₂Cl₂ pose operational challenges. Residual DMF in the product may complicate purification, necessitating additional washes with dilute hydrochloric acid.

Comparative Analysis of Methods

Yield and Selectivity

The phosphorus oxychloride method achieves higher yields (70–85%) and superior para selectivity (>95%) due to the stabilizing effect of sulfuric acid on the transition state. In contrast, the DMF approach, while efficient, exhibits moderate yields (68–72%) and slightly lower purity due to solvent retention.

Industrial Scalability

For large-scale production, the traditional method’s tolerance for variable temperatures (50–90°C) and simpler workup makes it preferable despite higher energy costs. The DMF method’s reliance on stringent anhydrous conditions limits its scalability, though it remains advantageous for small-batch syntheses requiring rapid turnaround.

Industrial-Scale Production Considerations

Cost-Benefit Analysis

| Factor | Phosphorus Oxychloride Method | DMF Method |

|---|---|---|

| Raw material cost | Moderate | High |

| Energy consumption | High | Low |

| Waste management | Complex (acidic waste) | Moderate |

| Capital investment | Moderate | High |

化学反応の分析

Types of Reactions

4-Ethoxybenzenesulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

Electrophilic Aromatic Substitution: The ethoxy group activates the benzene ring towards electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines and alcohols. The reactions are typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed.

Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration and bromine for bromination are used under acidic conditions.

Major Products Formed

Sulfonamides: Formed by the reaction with amines.

Nitro and Halogenated Derivatives: Formed through electrophilic aromatic substitution reactions.

科学的研究の応用

Organic Synthesis

Reagent in Sulfonamide Synthesis

4-Ethoxybenzenesulfonyl chloride is primarily utilized as a reagent for synthesizing sulfonamides. The sulfonyl chloride functional group is reactive with amines, facilitating the formation of sulfonamides through nucleophilic substitution reactions. This reaction is significant for producing pharmaceutical intermediates and biologically active compounds.

Case Study: Synthesis of N-Boc Piperazine Derivatives

In a notable study, researchers synthesized N-Boc piperazine derivatives using this compound as a key intermediate. The derivatives exhibited a wide spectrum of biological activities, including antibacterial and anticancer properties. The synthesis involved the reaction of piperazine with the sulfonyl chloride in the presence of suitable bases and solvents.

Biological Research

Buffering Agent in Biological Studies

This compound serves as a buffering agent in various biological research applications. Its ability to stabilize pH levels makes it useful in enzymatic assays and other biochemical experiments where maintaining an optimal environment is crucial.

Interaction Studies

Preliminary studies have indicated that this compound may interact with biological macromolecules, potentially influencing enzymatic activities or cellular processes. These interactions are essential for understanding its role in biological systems and could lead to the development of novel therapeutic agents .

Chemical Transformations

Electrochemical Applications

Research has demonstrated the utility of this compound in electrochemical reactions. For instance, it has been employed to form sulfonyl aromatic alcohols through electrolysis processes. This method highlights its potential in synthesizing complex organic molecules and modifying existing compounds.

作用機序

The primary mechanism of action of 4-ethoxybenzenesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly susceptible to nucleophilic attack, leading to the formation of sulfonamide bonds. This reactivity is exploited in the synthesis of various biologically active compounds, where the sulfonamide moiety plays a crucial role in the compound’s activity.

類似化合物との比較

Comparative Analysis with Structurally Similar Sulfonyl Chlorides

Substituent Effects on Reactivity and Stability

- 4-Ethoxybenzenesulfonyl chloride features an ethoxy group, which donates electron density via resonance, slightly deactivating the sulfonyl chloride toward nucleophilic attack compared to electron-withdrawing substituents .

- 4-Fluorobenzenesulfonyl chloride (CAS: 349-83-1, C₆H₄ClFO₂S) contains a fluorine atom, an electron-withdrawing group that increases the electrophilicity of the sulfonyl chloride, enhancing its reactivity in nucleophilic substitutions .

- 4-(Benzyloxy)benzenesulfonyl chloride (CAS: 87001-32-9, C₁₃H₁₁ClO₃S) has a bulky benzyloxy substituent, which may reduce solubility in polar solvents but improve stability in non-aqueous environments .

Physical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituent |

|---|---|---|---|---|

| This compound | C₈H₉ClO₂S | 204.67 | Not reported | –OCH₂CH₃ |

| 4-Fluorobenzenesulfonyl chloride | C₆H₄ClFO₂S | 194.61 | 32–34 | –F |

| 4-Acetylbenzenesulfonyl chloride | C₈H₇ClO₃S | 218.65 | 83–87 | –COCH₃ |

| 4-(Benzyloxy)benzenesulfonyl chloride | C₁₃H₁₁ClO₃S | 282.74 | Not reported | –OCH₂C₆H₅ |

| 4'-Methoxybiphenyl-4-sulfonyl chloride | C₁₃H₁₁ClO₃S | 282.74 | Not reported | –OCH₃ (biphenyl system) |

Hydrolysis and Stability

- This compound exhibits moderate hydrolysis resistance in aqueous media due to the ethoxy group's electron donation, making it suitable for reactions requiring controlled water content .

- 4-Fluorobenzenesulfonyl chloride hydrolyzes rapidly in water, necessitating anhydrous conditions for storage and reactions .

- 4-Acetylbenzenesulfonyl chloride shows delayed hydrolysis due to steric effects, enabling its use in stepwise syntheses .

生物活性

4-Ethoxybenzenesulfonyl chloride (C8H9ClO3S) is a sulfonyl chloride compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.

Chemical Structure and Synthesis

This compound features a benzene ring substituted with an ethoxy group and a sulfonyl chloride functional group. The molecular weight is approximately 210.68 g/mol. The compound can be synthesized through various methods, including the reaction of 4-ethoxyphenol with thionyl chloride or phosphorus pentachloride, leading to the formation of the sulfonyl chloride.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including:

- Escherichia coli

- Staphylococcus aureus

- Pseudomonas aeruginosa

Table 1 summarizes the antibacterial activity against these pathogens:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that the compound may serve as a potential candidate for developing new antibacterial agents .

Anticancer Activity

This compound has also been evaluated for its anticancer properties. Studies have demonstrated its ability to inhibit cancer cell proliferation in various cancer lines, including breast and colon cancer cells. The compound appears to induce apoptosis and inhibit cell cycle progression, particularly at concentrations ranging from 10 to 50 µM .

Enzyme Inhibition

The compound has been investigated for its role as an enzyme inhibitor. It has shown promising results in inhibiting certain enzymes linked to disease pathways, such as:

- α-Glucosidase : Inhibition of this enzyme can be beneficial in managing diabetes by slowing carbohydrate absorption.

- Cholinesterase : Potential implications for treating Alzheimer's disease by preventing the breakdown of acetylcholine.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

- Antimicrobial Efficacy Study : A study published in Tropical Journal of Pharmaceutical Research evaluated the antibacterial effects of synthesized derivatives of this compound against multiple bacterial strains. The results indicated that modifications to the ethoxy group significantly impacted antimicrobial potency .

- Anticancer Mechanism Investigation : Research conducted at a university pharmacy school explored the mechanisms behind the anticancer activity of this compound. It was found that it could activate apoptotic pathways in cancer cells through upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors .

- Enzyme Inhibition Analysis : A comparative study highlighted the enzyme inhibition capabilities of various sulfonyl chlorides, including this compound. The results showed that it effectively inhibited α-glucosidase with an IC50 value of 25 µM, indicating its potential utility in diabetes management .

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 4-ethoxybenzenesulfonyl chloride in laboratory settings?

- Methodological Answer : Researchers must wear impervious gloves (nitrile or neoprene), tightly sealed goggles, and protective clothing to avoid skin/eye contact. Use a fume hood to minimize inhalation risks. In case of exposure, rinse affected areas with water immediately and seek medical attention . Waste must be segregated and disposed of via certified hazardous waste management services to prevent environmental contamination .

Q. How can researchers purify this compound after synthesis?

- Methodological Answer : Recrystallization using non-polar solvents (e.g., hexane or toluene) is effective. Monitor purity via melting point determination (compare with literature values, e.g., 83–87°C for analogous sulfonyl chlorides) . Confirm purity using thin-layer chromatography (TLC) with UV visualization or HPLC with a C18 column and acetonitrile/water mobile phase .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR : Use - and -NMR in CDCl₃ to identify ethoxy group protons (~δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂) and sulfonyl chloride signals.

- IR : Look for S=O stretches at ~1360 cm⁻¹ and 1180 cm⁻¹.

- Mass Spectrometry : Compare fragmentation patterns with NIST database entries for sulfonyl chlorides .

Advanced Research Questions

Q. How can reaction conditions be optimized for nucleophilic substitution reactions involving this compound?

- Methodological Answer :

- Solvent Selection : Use aprotic solvents (e.g., DCM or THF) to stabilize intermediates.

- Temperature : Reactions with amines proceed efficiently at 0–25°C; higher temperatures may induce side reactions (e.g., hydrolysis).

- Catalysis : Add a base (e.g., triethylamine) to neutralize HCl byproducts and accelerate substitution . Monitor reaction progress via -NMR or in-situ IR to detect sulfonamide formation.

Q. How should researchers resolve contradictions in spectroscopic data for sulfonamide derivatives synthesized from this compound?

- Methodological Answer :

- Cross-Validation : Compare NMR/IR data with computational predictions (e.g., DFT calculations using Gaussian).

- X-ray Crystallography : Resolve structural ambiguities by growing single crystals in ethyl acetate/hexane mixtures.

- Isotopic Labeling : Use -labeled starting materials to track sulfonyl group behavior in complex reactions .

Q. What strategies mitigate hydrolysis of this compound during storage or reactions?

- Methodological Answer :

- Storage : Store under inert gas (Ar/N₂) at –20°C in airtight, desiccated containers.

- Reaction Environment : Pre-dry solvents (e.g., molecular sieves in THF) and maintain low humidity (<10% RH) using a glove box .

- Additives : Include scavengers like activated molecular sieves to absorb moisture during reactions .

Q. How can the reactivity of this compound be exploited in multi-step syntheses of bioactive molecules?

- Methodological Answer :

- Sulfonylation : React with amines to form sulfonamide pharmacophores (e.g., protease inhibitors).

- Cross-Coupling : Use Pd-catalyzed Suzuki-Miyaura reactions to functionalize the ethoxybenzene ring after converting –SO₂Cl to –SO₂Bpin .

- Post-Functionalization : Perform regioselective electrophilic substitutions (e.g., nitration) on the aromatic ring to diversify derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。